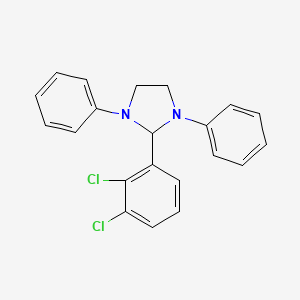

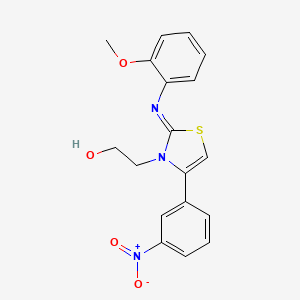

2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

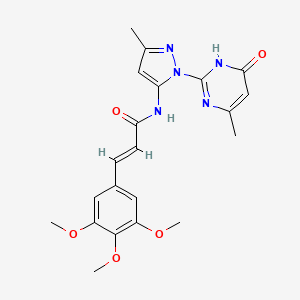

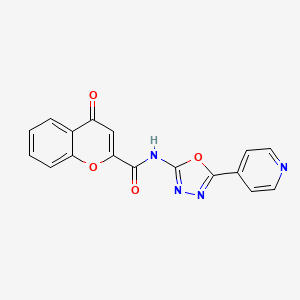

The compound “2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine” is a complex organic molecule. It is related to the family of compounds known as imidazolidines, which are characterized by a five-membered ring structure containing two nitrogen atoms . The “2,3-Dichlorophenyl” part of the name indicates the presence of a phenyl (benzene) ring with two chlorine atoms attached at the 2nd and 3rd positions .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related compounds, such as piperazine derivatives, involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Antiprotozoal Agents

Diphenyl-based bis(2-iminoimidazolidines) have shown promising antiprotozoal activity, particularly against Trypanosoma brucei, the causative agent of trypanosomiasis. Modifications, such as the introduction of halogen atoms (e.g., chlorophenyl), have led to compounds with improved activity and selectivity. These compounds act significantly faster than previous leads and represent interesting prospects for in vivo studies due to their potent in vitro activities against both wild type and resistant strains of T. brucei (Martínez et al., 2015).

Synthetic Chemistry

Compounds structurally related to 2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine have been used in synthetic chemistry for the preparation of chiral superbases and various other novel chemical structures. For instance, modified guanidines have been explored as potential chiral superbases, showcasing the versatility of imidazolidine derivatives in synthetic applications (Isobe, Fukuda, Ishikawa, 2000).

Antimicrobial and Antifungal Activities

Several studies have focused on the synthesis of new derivatives with antimicrobial and antifungal properties. For example, novel 4(3H)-quinazolinone derivatives with substitutions such as imidazolidine have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities (Farag et al., 2012). Additionally, new synthesis methods for 2-substituted imidazo[2,1-b]thiazoles have been developed, further contributing to the array of antimicrobial activities these compounds possess (Mahfouz, Aziz, Elhabashy, 1990).

Anticonvulsant Agents

Derivatives of 2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine, such as phenytoin derivatives, have been explored for their anticonvulsant properties. The modification of these compounds has led to the development of potential anticonvulsant agents, demonstrating the compound's versatility in medicinal chemistry applications (Deodhar, Sable, Bhosale, Juvale, 2009).

Propriétés

IUPAC Name |

2-(2,3-dichlorophenyl)-1,3-diphenylimidazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2/c22-19-13-7-12-18(20(19)23)21-24(16-8-3-1-4-9-16)14-15-25(21)17-10-5-2-6-11-17/h1-13,21H,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGCVSSRZCJFRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C2=CC=CC=C2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2380700.png)

![3,3-Diphenyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one](/img/structure/B2380707.png)

![N-(1,3-benzodioxol-5-yl)-2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2380712.png)